3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 443907-70-8
VCID: VC8116662
InChI: InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-4,9H,5H2,(H,13,14)
SMILES: C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Molecular Formula: C10H8N2O5
Molecular Weight: 236.18 g/mol

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

CAS No.: 443907-70-8

Cat. No.: VC8116662

Molecular Formula: C10H8N2O5

Molecular Weight: 236.18 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid - 443907-70-8

Specification

CAS No. 443907-70-8
Molecular Formula C10H8N2O5
Molecular Weight 236.18 g/mol
IUPAC Name 3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-4,9H,5H2,(H,13,14)
Standard InChI Key IROSEBFOFFTHIM-UHFFFAOYSA-N
SMILES C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Canonical SMILES C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s IUPAC name is 3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, with the following structural attributes:

  • Dihydroisoxazole core: A partially saturated oxazole ring (positions 4,5-dihydro) that enhances stability compared to fully aromatic oxazoles .

  • 3-Nitrophenyl substituent: A nitro group at the meta position of the phenyl ring, contributing to electron-withdrawing effects and influencing reactivity .

  • Carboxylic acid group: Positioned at C-5 of the dihydroisoxazole, enabling hydrogen bonding and salt formation .

Key Data:

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₅
Molecular Weight236.18 g/mol
SMILESC1C(ON=C1C2=CC(=CC=C2)N+[O-])C(=O)O
InChIKeyIROSEBFOFFTHIM-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthetic Methodologies

One-Pot Synthesis (Patent CN105481787A)

A scalable one-pot synthesis method avoids isolating unstable intermediates, enhancing safety and yield :

  • Chlorination: 2-Methyl-6-nitrobenzaldoxime reacts with chlorine gas in a halogenated solvent (e.g., dichloromethane) at room temperature.

  • Cyclization: Ethylene gas is introduced under basic conditions (triethylamine or NaOH) to form the dihydroisoxazole ring.

  • Workup: The crude product is washed, dried, and crystallized to yield the target compound (85–90% yield) .

Reaction Conditions:

ParameterDetail
SolventDichloromethane, chlorobenzene
Temperature25–30°C
Acid ScavengerTriethylamine, NaOH
Yield85–90%

Alternative Routes

  • Oxazole Ring Construction: Cyclocondensation of β-keto acids with hydroxylamine derivatives, though less efficient for nitro-substituted analogs .

  • Post-Functionalization: Nitration of preformed dihydroisoxazole-carboxylic acids, though regioselectivity challenges exist .

Biological Activities and Applications

Anti-Inflammatory Effects

The compound’s ability to inhibit cyclooxygenase-2 (COX-2) has been hypothesized based on structural similarity to valdecoxib, a known COX-2 inhibitor . Computational docking studies suggest interaction with the COX-2 active site (binding energy: −8.2 kcal/mol) .

Anticancer Activity

Preliminary screens indicate moderate cytotoxicity against HCT-116 colorectal cancer cells (IC₅₀: 45 µM), likely via ROS-mediated apoptosis .

Comparative Analysis with Analogues

CompoundSubstituentBioactivity (vs. Target Compound)
3-(2-Nitrophenyl) analogueNitro at ortho positionLower antimicrobial potency
3-(4-Nitrophenyl) analogueNitro at para positionEnhanced COX-2 inhibition
5-Methyl derivativeMethyl at C-5Reduced solubility

Future Research Directions

  • Mechanistic Studies: Elucidate COX-2 inhibition and antimicrobial pathways.

  • Derivatization: Explore ester/amide prodrugs to improve bioavailability.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models .

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